1-Methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
Synthesis Analysis
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline has been approached through various methods, aiming to simplify the synthetic process, improve yields, and reduce by-products. Early methods involved a multi-step process starting from phenethylamine, undergoing acetylation, cyclization, and reduction to yield the desired compound. This method was identified to be straightforward, utilizing less expensive starting materials and resulting in fewer by-products (Shao Ying-lu, 2007). Improvements in the synthetic process have been made to increase the overall yield to 80.8%, indicating a significant advancement in the efficiency of synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoline (Song Hong-rui, 2011).
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives have been extensively analyzed through various techniques, including X-ray crystallography. These studies have elucidated the compound's stereochemistry, confirming its conformation and providing insights into its reactivity and interactions with biological targets. The structural analysis has been crucial in understanding the compound's pharmacological potential and guiding the synthesis of analogs with desired biological activities (G. Argay et al., 1995).
Chemical Reactions and Properties
1-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions include alkylation, cycloadditions, and domino reactions, enabling the synthesis of a wide range of derivatives with varied substituents and functional groups. The compound's reactivity is influenced by its molecular structure, particularly the presence of the tetrahydroquinoline core, which facilitates electrophilic and nucleophilic attacks, leading to diverse chemical transformations (Jianheng Zhang & Chao‐Jun Li, 2002).
Scientific Research Applications
Asymmetric Transfer Hydrogenation
1-Methyl-1,2,3,4-tetrahydroquinoline plays a crucial role in asymmetric transfer hydrogenation, a process vital in pharmaceutical and agrochemical synthesis. Its importance is highlighted in the creation of optically pure tetrahydroquinolines, which are integral in alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).
Therapeutic Applications
This compound is noteworthy in its role as an endogenous Parkinsonism-preventing agent in mammals. Its significance extends to anticancer applications, as seen in the FDA approval of trabectedin for soft tissue sarcomas, marking a milestone in anticancer drug discovery. The broad therapeutic range covers cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and other areas (Singh & Shah, 2017).
Antibiotic Properties
The compound has shown high biological activity against bacteria and fungi. Specifically, as part of the structure of helquinoline, it exhibits significant antibiotic properties, demonstrating its potential in treating bacterial infections (Asolkar et al., 2004).
Chemical Synthesis
1-Methyl-1,2,3,4-tetrahydroquinoline is used in the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters, illustrating its value in producing high-yield chemical compounds. This synthesis is critical in creating structures used in various chemical applications (Bunce et al., 2001).
Advancements in Cardiovascular and Dye Applications
The derivatives of 1,2,3,4-tetrahydroquinoline are important intermediates in cardiovascular drugs and dyes. Research has focused on developing atom-economic methods and synthesizing enantiomerically pure derivatives for these applications (Zhang Guobao, 2012).
Improvement in Synthesis Methods
Advancements in the synthesis process of 1-Methyl-1,2,3,4-tetrahydroisoquinoline have led to more efficient production methods, increasing overall yield and streamlining the manufacturing process for pharmaceutical and chemical industries (Song Hong-rui, 2011).
Hydrogen Storage System Application
This compound is explored for its potential use in hydrogen-storage systems, demonstrating its versatility and importance in energy-related research (Manas et al., 2015).
Enantioselective Construction in Medicinal Chemistry
1-Methyl-1,2,3,4-tetrahydroquinoline is used in enantioselective construction of spiroindolenine derivatives, which are significant in the development of new medicinal compounds (Wu et al., 2010).
Safety And Hazards
Future Directions
1-Methyl-1,2,3,4-tetrahydroquinoline has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel analogs with potent biological activity . The use of this compound in the treatment of depression with neuroprotective, antioxidant, and antidepressant-like effects in the CNS might be beneficial in controlling the adverse CNS inflammatory processes accompanying depression .
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSECQAHGIWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197679 | |
Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
491-34-9 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9SZX9PTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.